molecular formula C16H17N5OS B12447897 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B12447897
M. Wt: 327.4 g/mol
InChI Key: FKKLVRMEVFQJIS-UHFFFAOYSA-N
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Description

This compound (molecular formula C₁₆H₁₇N₅OS, molecular weight 327.41 g/mol) features an imidazo[4,5-b]pyridine core fused with a thioxo group and a carbohydrazide moiety. Its structural uniqueness lies in the synergistic combination of:

  • Imidazo-pyridine core: A bicyclic heteroaromatic system known for diverse bioactivity.
  • Thioxo group (-S=): Enhances reactivity and binding to sulfur-dependent enzymes.
  • Carbohydrazide (-CONHNH₂): Improves solubility and enables hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

1,3-dimethyl-5-(4-methylphenyl)-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C16H17N5OS/c1-9-4-6-10(7-5-9)12-8-11(15(22)19-17)13-14(18-12)21(3)16(23)20(13)2/h4-8H,17H2,1-3H3,(H,19,22)

InChI Key

FKKLVRMEVFQJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NN)N(C(=S)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1H-imidazo[4,5-b]pyridine with p-tolyl isothiocyanate under basic conditions to form the intermediate thioxo compound. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further explored for their biological and chemical properties .

Scientific Research Applications

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo-Pyridine Derivatives

Compound A : 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
  • Structural Differences : Replaces the carbohydrazide with a carboxylic acid (-COOH) and substitutes the p-tolyl group with a 3,4,5-trimethoxyphenyl group.
  • Bioactivity : Exhibits anti-inflammatory and anticancer properties but lower solubility due to the absence of the hydrazide group. MIC values against microbes are less potent (8–32 µg/mL ) .
Compound B : 2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
  • Structural Differences: Replaces the imidazo core with a thiazolo-pyridine system and introduces a diethylamino group.
  • Bioactivity: Shows moderate antimicrobial activity (MIC: 8–64 µg/mL) but improved solubility due to the diethylamino substituent.

Table 1 : Comparative Bioactivity of Imidazo-Pyridine Derivatives

Compound Core Structure Key Substituents MIC (µg/mL) IC₅₀ (µM)
Target Compound Imidazo[4,5-b]pyridine Thioxo, carbohydrazide 1–16 3
Compound A Imidazo[4,5-b]pyridine Carboxylic acid, trimethoxy 8–32 10
Compound B Thiazolo[4,5-b]pyridine Diethylamino, thienyl 8–64 N/A

Thiazole and Imidazole Derivatives

Compound C : 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • Structural Differences : Simpler benzimidazole core lacking the pyridine ring and carbohydrazide.
Compound D : Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole)
  • Structural Differences : Nitroimidazole core with a hydroxyethyl group.
  • Bioactivity : Broad-spectrum antiprotozoal and antibacterial activity but ineffective against cancer cells. Mechanism relies on nitro group reduction, unlike the thioxo-mediated pathways of the target compound .

Fluorinated Derivatives

Compound E : Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
  • Structural Differences : Fluorophenyl substituent and methyl ester instead of carbohydrazide.
  • Bioactivity : Exhibits neuroprotective properties but weaker antimicrobial activity (MIC: 32–128 µg/mL ). Fluorine enhances metabolic stability but reduces hydrogen-bonding capacity .

Structural Uniqueness and Advantages of the Target Compound

  • Thioxo Group: Facilitates covalent interactions with cysteine residues in enzymes (e.g., thioredoxin reductase), enhancing antimicrobial and anticancer effects compared to non-sulfur analogs .
  • Carbohydrazide Moiety : Improves water solubility and enables chelation of metal ions, broadening pharmacological applications .
  • p-Tolyl Substituent : The hydrophobic methyl group enhances membrane permeability, contributing to lower MIC values compared to polar substituents (e.g., trimethoxyphenyl in Compound A) .

Biological Activity

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazo-pyridine core : A bicyclic structure that contributes to its biological activity.
  • Thioxo and hydrazide functionalities : These groups are known to enhance reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Target Organism
2,3-Dihydro-1,3-dimethyl-2-thioxo...1 - 16S. aureus, E. coli
Benzimidazole derivatives1 - 4Various strains

Anticancer Activity

The compound's imidazo-pyridine structure is associated with anticancer properties. Research has indicated that similar compounds can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, a related compound showed an IC50 value of 3 µM against human leukemia cells .

Cell LineIC50 (µM)
Human leukemia3
Solid tumors (various)Varies

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis induction : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various imidazo-pyridine derivatives against a panel of bacterial strains. The results indicated that the tested compounds exhibited a broad spectrum of activity, particularly against resistant strains of bacteria .

Evaluation of Anticancer Activity

In another study focusing on anticancer effects, the compound was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited cell proliferation in vitro, suggesting its potential as a therapeutic agent in oncology .

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